

Technical Guide: Spectroscopic Profiling of 2-Methyl-3-nitropyridine Hydrochloride[1]

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Compound of Interest

Compound Name:	2-Methyl-3-nitropyridine hydrochloride
CAS No.:	63585-69-3
Cat. No.:	B1585999

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Compound Profile & Structural Context[1][2][3][4][5][6][7][8]

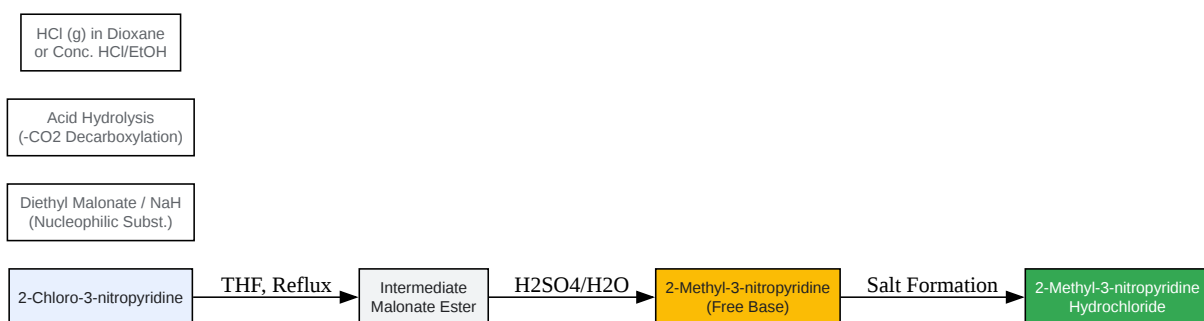
2-Methyl-3-nitropyridine is an electron-deficient heteroaromatic system.[1] The introduction of the hydrochloride salt form is a critical step in drug development to enhance aqueous solubility and crystalline stability.

Physicochemical Identity

Property	Data
IUPAC Name	2-Methyl-3-nitropyridine hydrochloride
Free Base CAS	18699-48-8
Molecular Formula	C ₆ H ₆ N ₂ O ₂ [1][2][3][4] · HCl
Molecular Weight	174.59 g/mol (Salt); 138.12 g/mol (Free Base)
Appearance	Hygroscopic, off-white to pale yellow crystalline solid
Solubility	High in DMSO, Methanol, Water; Low in non-polar solvents (Hexanes)

Synthesis & Salt Formation Workflow

The hydrochloride salt is typically generated in situ or isolated via precipitation to prevent the volatility associated with the free base.



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Figure 1: Synthetic route from chloronitropyridine precursors to the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][8][12]

The protonation of the pyridine nitrogen induces significant deshielding effects (downfield shifts) compared to the free base. The data below contrasts the literature values of the free base with the characteristic shifts of the hydrochloride salt.

H NMR Data (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ for the salt form to ensure complete solubility and prevent aggregation.[1]

Position	Proton Type	Free Base Shift (ngcontent-ng-c3230145110=""_ngghost-ng-c1768664871="" class="inline ng-star-inserted"> ppm)	HCl Salt Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
N-H ⁺	Pyridinium	—	13.5 - 14.5	br s	—	Exchangeable proton; diagnostic of salt formation.
H-6	Aromatic	8.75	9.05 - 9.15	dd	4.8, 1.5	Most deshielded; ngcontent-ng-c3230145110=""_ngghost-ng-c1768664871="" class="inline ng-star-inserted">

						to N ⁺ (inductive effect).
						Ortho to -NO ₂ (deshielding);
H-4	Aromatic	8.32	8.60 - 8.70	dd	8.2, 1.5	ngcontent-ng-c3230145110=""_ngghost-ng-c1768664871=""class="inline ng-star-inserted">
						to N ⁺ .
						Most shielded;
H-5	Aromatic	7.55	7.85 - 7.95	dd	8.2, 4.8	ngcontent-ng-c3230145110=""_ngghost-ng-c1768664871=""class="inline ng-star-inserted">
						to N ⁺ .
CH ₃	Methyl	2.81	2.95 - 3.05	s	—	Downfield shift due to

ring
electron
deficiency.
[1]

Mechanistic Insight: The formation of the pyridinium cation pulls electron density from the ring. This effect is most pronounced at the H-6 position (adjacent to nitrogen) and the methyl group (hyperconjugation reduced by electron-poor ring).[1] The coupling constants (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

) remain largely consistent between free base and salt forms.

C NMR Data (100 MHz, DMSO-d₆)

- C-2 (Quaternary): ~155 ppm (Shifted downfield by N⁺).[1]
- C-6 (CH): ~152 ppm.[1]
- C-4 (CH): ~135 ppm.[1][2]
- C-3 (C-NO₂): ~145 ppm.[1]
- C-5 (CH): ~124 ppm.[1]
- Methyl (-CH₃): ~23-25 ppm.[1]

Mass Spectrometry (MS)[1][13][14]

Mass spectrometry is the primary method for confirming molecular weight.[1] For the hydrochloride salt, Electrospray Ionization (ESI) in Positive mode is the standard.[1]

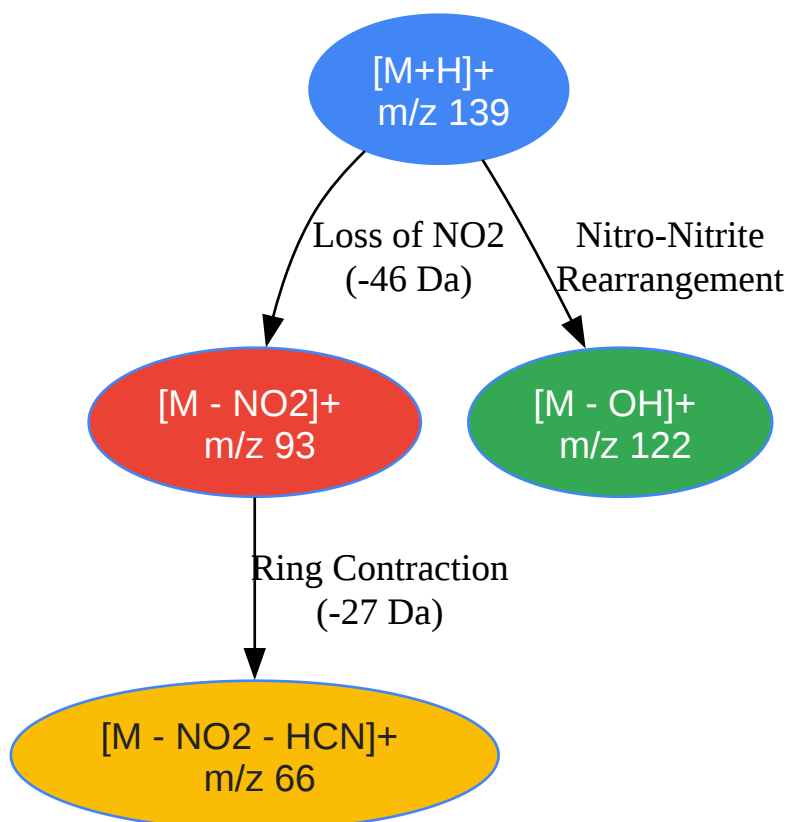
Ionization Characteristics[1]

- Technique: ESI-MS (Positive Mode) or GC-MS (requires free-basing in injector).[1]
- Observed Ion: The HCl salt dissociates in the LC-MS mobile phase.[1]
 - [M+H]⁺: m/z 139.05 (Base Peak).[1]

- $[M+Na]^+$: m/z 161.03 (Common adduct).[1]

Fragmentation Pathway

The fragmentation pattern is dominated by the stability of the aromatic ring and the lability of the nitro group.



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Figure 2: ESI-MS/MS fragmentation logic. The loss of the nitro group (m/z 139

93) is the primary diagnostic transition.

Infrared (IR) Spectroscopy[1][15]

IR analysis of the hydrochloride salt differs significantly from the free base due to the presence of the N-H bond and crystal lattice effects.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
N-H Stretch	2400 - 3000	Broad, Strong	Pyridinium N-H ⁺ stretching (diagnostic for salt).[1]
NO ₂ Asymmetric	1530 - 1550	Strong	Nitro group asymmetric stretch.[1]
NO ₂ Symmetric	1340 - 1360	Strong	Nitro group symmetric stretch.[1]
C=C / C=N	1600 - 1620	Medium	Pyridine ring skeletal vibrations.[1]
C-H (Aromatic)	3050 - 3100	Weak	Aromatic C-H stretch (often obscured by N-H broadness).[1]

Critical Note: The broad band between 2400 and 3000 cm⁻¹ (often called the "ammonium band") is the definitive confirmation of the hydrochloride salt formation, distinguishing it from the free base.

Experimental Protocols

To ensure reproducibility (E-E-A-T), follow these standardized preparation methods.

NMR Sample Preparation (Salt)

- Drying: Dry the hydrochloride salt in a vacuum desiccator over P₂O₅ for 4 hours to remove lattice water (water peak in DMSO appears at 3.33 ppm and can obscure signals).
- Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).[1] Avoid CDCl₃ due to poor solubility of the ionic salt.[1]
- Concentration: Prepare a 10-15 mg/mL solution.

- Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to allow full relaxation of the quaternary carbons if running

C.

LC-MS Method[1]

- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 minutes (C18 Column).
- Detection: UV at 254 nm (aromatic) and MSD (ESI Positive).
- Note: The chloride counter-ion is transparent in UV and ESI+; you are detecting the cation.
[1]

References

- PubChem Compound Summary. (2025). 2-Methyl-3-nitropyridine.[1][5][6] National Center for Biotechnology Information. [\[Link\]](#)
- MDPI. (2021). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions. Molbank.[1] [\[Link\]](#)
[1][7][8][4][9]
- NIST Chemistry WebBook.2-Methyl-3-nitroaniline (Structural Analog Data). National Institute of Standards and Technology. [\[Link\]](#)[1]
- Katcka, M. & Urbanski, T. (1964).[1] NMR Spectra of Pyridine, Picolines and their Hydrochlorides. Bulletin de l'Académie Polonaise des Sciences. (Foundational reference for Pyridine vs Pyridinium HCl shifts).

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Sources

- [1. 2-Methyl-3-nitropyridine | C6H6N2O2 | CID 329360 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [3. 2-Methyl-3-nitroaniline \[webbook.nist.gov\]](#)
- [4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents \[patents.google.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. 2-Chloro-5-methyl-3-nitropyridine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. rsc.org \[rsc.org\]](#)
- [9. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents \[patents.google.com\]](#)
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